molecular formula C10H14N2O B2844522 2-(2,5-Dimethylphenyl)acetohydrazide CAS No. 341011-22-1

2-(2,5-Dimethylphenyl)acetohydrazide

Cat. No.: B2844522
CAS No.: 341011-22-1
M. Wt: 178.235
InChI Key: BATNUXSXROWIMN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)acetohydrazide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a hydrazide derivative of 2,5-dimethylphenylacetic acid and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)acetohydrazide typically involves the reaction of 2,5-dimethylphenylacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylphenyl)acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylbenzeneacetic acid hydrazide
  • Benzeneacetic acid, 2,5-dimethyl-, hydrazide

Uniqueness

2-(2,5-Dimethylphenyl)acetohydrazide is unique due to its specific structural features and reactivity. Its dimethylphenyl group provides steric hindrance, influencing its chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNUXSXROWIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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